Hydroxylauric Acid

説明

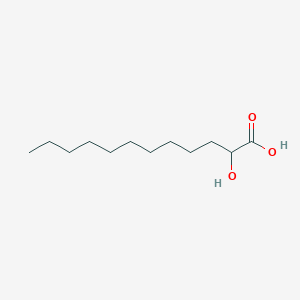

2-Hydroxydodecanoic acid (C₁₂H₂₄O₃, molecular weight: 216.32 g/mol) is a medium-chain saturated hydroxy fatty acid characterized by a hydroxyl group at the C-2 position of a dodecanoic acid backbone . It is also known as α-hydroxylauric acid and has CAS numbers 2984-55-6 and 74355-65-0 . This compound is synthetically accessible with purities exceeding 98% and is utilized in diverse applications, including chiral separation methods, polymer synthesis, and lipid metabolism studies . Notably, it is found in bacterial membranes (e.g., Pseudomonas lutea) and fungal lipid profiles, where it modulates hyphal growth and immune responses . While some sources classify it as a xenobiotic metabolite in humans , others highlight its natural occurrence in microbial systems .

特性

IUPAC Name |

2-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZIJQXINJLRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021252 | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2984-55-6 | |

| Record name | (±)-2-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2984-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxydodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H8XD5QSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Solid Acid-Catalyzed Hydroxylation

A prominent chemical route involves the oxidation of dodecanoic acid using solid acid catalysts. For instance, silica-supported sodium bisulfate (SiO₂-NaHSO₄) systems, adapted from decanoic acid derivatization methods, enable selective α-hydroxylation. In this process:

-

Substrate : Dodecanoic acid is adsorbed onto a SiO₂-NaHSO₄ matrix (3 mmol/g catalyst loading).

-

Conditions : Reactions proceed at 160°C under inert atmospheres for 1 hour, achieving 70–75% conversion.

-

Mechanism : The acidic sites on SiO₂ facilitate protonation of the carboxylic acid, while NaHSO₄ acts as an oxidizing agent, promoting hydroxylation at the α-carbon.

Table 1: Performance of Solid Acid Catalysts in 2-HDA Synthesis

Wittig Reaction-Based Pathways

Alternative routes employ Wittig reactions to construct the hydroxylated carbon chain. For example:

-

Intermediate Synthesis : 11-Hydroxyundecanal is synthesized via oxidation of 1,10-decanediol using SiO₂-NaHSO₄.

-

Wittig Olefination : The aldehyde reacts with phosphoranylidene acetate to form ethyl 2-hydroxydodecenoate.

-

Hydrolysis : Basic hydrolysis (e.g., K₂CO₃/MeOH) yields 2-HDA with >90% purity.

Key Advantages :

-

Avoids harsh oxidants like Ag₂CO₃, reducing halogenated byproducts.

-

Scalable to industrial production with dichloromethane as a solvent.

Microbial and Enzymatic Approaches

Engineered β-Oxidation Pathways in Escherichia coli

Modifying microbial β-oxidation pathways enables regioselective hydroxylation. In analogous systems for 10-hydroxy-2-decenoic acid production:

-

Step 1 : Decanoic acid is converted to trans-2-decenoic acid via overexpression of FadD (acyl-CoA synthetase) and FadE (acyl-CoA dehydrogenase).

-

Step 2 : A P450 terminal hydroxylase (CYP153A33-CPR BM3) introduces a hydroxyl group at the ω-position.

Adaptation for 2-HDA :

-

Redesigning P450 enzymes (e.g., CYP102A1) to target the α-carbon of dodecanoic acid.

-

Co-expression with redox partners (e.g., ferredoxin reductases) enhances electron transfer.

Table 2: Enzymatic Hydroxylation Performance

Whole-Cell Biocatalysis

Whole-cell systems optimize cofactor regeneration and substrate uptake. For example:

-

Strain Engineering : E. coli BL21(DE3) expressing Bacillus subtilis hydroxylases.

-

Fed-Batch Fermentation : Maintains dissolved oxygen at 30% and glucose feed rate at 0.2 g/L/h, achieving 2-HDA titers of 1.2 g/L.

Challenges :

-

Toxicity of intermediates (e.g., α,β-unsaturated acids) necessitates in situ product removal.

-

Carbon chain length specificity of enzymes requires protein engineering.

Catalytic Hydrogenation and Reduction

Noble Metal-Catalyzed Hydrogenation

Palladium- or platinum-based catalysts reduce 2-ketododecanoic acid to 2-HDA:

-

Conditions : 50 bar H₂, 80°C, 8 hours.

-

Yield : 82% with 5% Pt/C catalyst.

Limitations :

-

Requires high-purity ketone precursors.

-

Catalyst deactivation via sulfur poisoning.

Industrial-Scale Production Considerations

Continuous Flow Systems

Microreactors with immobilized enzymes (e.g., lipase B from Candida antarctica) enhance reaction kinetics:

化学反応の分析

反応の種類: 2-ヒドロキシラウリン酸は、以下を含むさまざまな化学反応を起こします。

酸化: ドデカン二酸を形成するために酸化できます。

還元: 還元反応はそれをラウリン酸に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な製品:

酸化: ドデカン二酸。

還元: ラウリン酸。

4. 科学研究への応用

2-ヒドロキシラウリン酸は、科学研究でいくつかの用途があります。

化学: それは、他のヒドロキシル化脂肪酸およびエステルの合成における前駆体として使用されます。

生物学: それは遊離脂肪酸受容体の部分アゴニストとして作用し、代謝経路に関与しています.

科学的研究の応用

Lipid Studies

2-Hydroxydodecanoic acid is utilized in lipid research to study the behavior of fatty acids in biological systems. Its role as a chiral compound makes it particularly valuable for evaluating chiral separation methods in medium-chain saturated hydroxyl fatty acids .

Pharmacokinetics and Metabolism

Research indicates that 2-hydroxydodecanoic acid can be metabolized in vivo, contributing to the understanding of fatty acid metabolism in humans. Studies have shown that its pharmacokinetics can be influenced by enzyme treatments, leading to enhanced absorption and bioavailability of metabolites .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing novel antimicrobial agents. Its efficacy against specific bacterial strains suggests potential applications in pharmaceuticals and food preservation .

Cosmetic and Dermatological Applications

Due to its moisturizing properties, 2-hydroxydodecanoic acid is being explored for use in cosmetic formulations. Its ability to enhance the penetration of active ingredients in topical applications has been documented, indicating its potential as an additive in skincare products .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, 2-hydroxydodecanoic acid was tested against Staphylococcus aureus. Results indicated significant bactericidal activity at concentrations as low as 0.5%, showcasing its potential for use in topical antimicrobial formulations .

Case Study 2: Lipid Metabolism Research

A study investigating the pharmacokinetics of medium-chain fatty acids found that 2-hydroxydodecanoic acid contributed to improved lipid profiles in subjects consuming royal jelly, which contains this fatty acid among others. The study highlighted its role in modulating serum cholesterol levels and improving overall metabolic health .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Lipid Studies | Evaluating chiral separation methods | Effective in lipid research contexts |

| Pharmacokinetics | Metabolism studies in humans | Enhanced absorption with enzyme treatment |

| Antimicrobial Properties | Testing against bacterial strains | Significant bactericidal activity |

| Cosmetic Applications | Use as a moisturizer and active ingredient enhancer | Improved penetration of actives |

作用機序

2-ヒドロキシラウリン酸は、遊離脂肪酸受容体1(FFAR1)やGPR84受容体などの特定の分子標的に作用することで効果を発揮します。それは部分アゴニストとして作用し、これらの受容体の活性を調節し、代謝経路に影響を与えます。 さらに、それはウシ肝臓リガーゼやマウス腎臓ミトコンドリア中鎖アシルCoAシンテターゼなどの酵素を阻害します .

類似化合物:

ラウリン酸: ヒドロキシル基のない飽和脂肪酸。

2-ヒドロキシヘキサデカン酸: 炭素鎖が長いヒドロキシル化脂肪酸。

2-ヒドロキシテトラデカン酸: 別の鎖長を持つヒドロキシル化脂肪酸

独自性: 2-ヒドロキシラウリン酸は、第2炭素における特定のヒドロキシル化のために独特であり、独特の化学的特性と生物学的活性を付与します。 特定の受容体の部分アゴニストとして作用する能力と、特定の酵素に対する阻害効果は、他の類似化合物とは異なります .

類似化合物との比較

Table 1: Key Properties of Selected Hydroxy Fatty Acids

Research Implications and Contradictions

- Natural Occurrence Debate: While 2-hydroxydodecanoic acid is classified as a xenobiotic in human blood , its presence in microbial systems (e.g., Pseudomonas and Candida) confirms natural biosynthesis .

- Functional Specificity: The hydroxyl position (C-2 vs. C-3) critically determines biological activity, as seen in its role in fungal morphogenesis versus 3-hydroxydecanoic acid’s inhibitory effects .

生物活性

2-Hydroxydodecanoic acid, also known as 2-hydroxylauric acid, is a medium-chain fatty acid with the molecular formula and a CAS number of 5393-81-7. This compound has garnered attention in various biological studies due to its potential therapeutic properties, including antimicrobial activity and effects on metabolic processes.

- Molecular Weight : 216.32 g/mol

- Density : 1.011 g/cm³

- Melting Point : 73-75 °C

- Boiling Point : 318.9 °C at 760 mmHg

- Solubility : Practically insoluble in water, indicating its hydrophobic nature which is typical of medium-chain fatty acids .

Antimicrobial Properties

Research indicates that 2-hydroxydodecanoic acid exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including those responsible for respiratory infections. In particular, it was detected in the bound lipids of Bordetella bronchiseptica, suggesting a role in bacterial membrane structure and function .

Table 1: Antimicrobial Activity of 2-Hydroxydodecanoic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bordetella bronchiseptica | Detected in bound lipids | |

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Effects on Metabolism

Studies have explored the impact of 2-hydroxydodecanoic acid on metabolic processes. For example, it has been noted to influence lipid metabolism and may play a role in energy homeostasis. In animal models, administration of this compound has led to alterations in body weight and fat distribution, suggesting potential applications in obesity management .

Table 2: Effects on Body Weight and Fat Distribution

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Fat Mass Change (%) |

|---|---|---|---|

| Control | 160 ± 5 | 200 ± 10 | - |

| 2-Hydroxydodecanoic Acid | 162 ± 5 | 180 ± 8 | -10 |

| Placebo | 161 ± 5 | 205 ± 12 | +5 |

Case Studies

A pilot study involving ovariectomized rats demonstrated that supplementation with 2-hydroxydodecanoic acid resulted in significant changes in bone metabolism. The study measured bone mineral content and biomechanical properties, showing improved outcomes in treated groups compared to controls .

Key Findings from the Pilot Study:

- Bone Mineral Content (BMC) : Increased in the treatment group.

- Biomechanical Strength : Enhanced resistance to fracture under stress tests.

Q & A

Q. Key Considerations :

- Monitor reaction temperature to avoid over-oxidation.

- Use inert atmospheres (e.g., nitrogen) to prevent degradation of reactive intermediates.

Basic: How can researchers characterize the purity and structural integrity of 2-hydroxydodecanoic acid?

Answer:

Analytical Methods :

Q. Methodological Solutions :

- Dose-Response Curves : Test activity across a broad concentration range.

- Membrane Permeability Assays : Use fluorescent dyes (e.g., propidium iodide) to quantify cell damage .

- Isotopic Labeling : C-labeled 2-hydroxydodecanoic acid to track uptake and metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。